7-Chlorobenzofuran-3(2H)-one chemical properties and structure
7-Chlorobenzofuran-3(2H)-one chemical properties and structure
CAS Registry Number: 3260-94-4 Primary Application: Pharmaceutical Intermediate / Scaffold for Aurone Synthesis[1]
Executive Summary
7-Chlorobenzofuran-3(2H)-one (CAS 3260-94-4) serves as a critical bicyclic scaffold in medicinal chemistry, particularly for the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) and substituted benzofurans.[1] Distinguished by the chlorine atom at the C7 position—proximal to the heterocyclic oxygen—this intermediate offers unique steric and electronic properties compared to its unsubstituted parent. The 7-chloro substituent modulates the lipophilicity and metabolic stability of downstream pharmaceutical candidates, making it a valuable building block in oncology (tubulin polymerization inhibitors) and neuroprotection research.
Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule consists of a benzene ring fused to a furanone ring. The "3(2H)-one" designation indicates a ketone functionality at position 3 and a saturated methylene group at position 2.[1]
| Property | Data |
| IUPAC Name | 7-Chlorobenzofuran-3(2H)-one |
| CAS Number | 3260-94-4 |
| Molecular Formula | |
| Molecular Weight | 168.58 g/mol |
| SMILES | Clc1cccc2C(=O)COc12 |
| Appearance | Typically a pale yellow/off-white solid or semi-solid |
| Solubility | Soluble in DCM, CHCl |
Electronic & Steric Effects (The "7-Chloro Effect")[1]
-
Inductive Withdrawal: The chlorine atom at C7 exerts an inductive electron-withdrawing effect (-I) on the phenolic oxygen.[1] This reduces the electron density of the furan ring slightly compared to the parent coumaranone, potentially increasing the acidity of the
-methylene protons at C2. -
Steric Hindrance: Being ortho to the ring oxygen, the 7-Cl group creates a steric pocket that can influence binding modes in protein targets (e.g., kinase pockets) when this scaffold is incorporated into larger drugs.
Synthetic Methodology
The most robust synthesis of 7-chlorobenzofuran-3(2H)-one proceeds via the Houben-Hoesch or Friedel-Crafts intramolecular cyclization of 2-chlorophenol derivatives.[1]
Synthesis Workflow (Graphviz)
Caption: Two-step synthesis starting from commercially available 2-chlorophenol.
Detailed Experimental Protocol
Step 1: O-Acylation
-
Reactants: Dissolve 2-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous potassium carbonate (
, 1.2 eq). -
Addition: Dropwise add chloroacetyl chloride (1.1 eq) at 0°C to control the exotherm.
-
Workup: Stir at room temperature for 4–6 hours. Filter the salts and evaporate the solvent to yield the ester intermediate (2-chlorophenyl 2-chloroacetate).[1]
Step 2: Cyclization (Fries Rearrangement/Cyclization)
-
Setup: Mix the ester intermediate with anhydrous aluminum chloride (
, 2–3 eq). No solvent is typically used (neat), or a high-boiling solvent like chlorobenzene can be employed.[1] -
Reaction: Heat the mixture to 120–140°C for 2 hours. The Lewis acid facilitates the rearrangement to the ortho-hydroxy ketone followed by immediate ring closure via displacement of the alkyl chloride.
-
Quench: Cool and pour onto crushed ice/HCl to decompose the aluminum complex.
-
Purification: Extract with dichloromethane. Recrystallize from ethanol or hexane/ethyl acetate.[1]
Reactivity & Functionalization[1][2][3]
The chemical utility of 7-chlorobenzofuran-3(2H)-one is dominated by the C2 methylene group , which is activated by the adjacent carbonyl.[1]
Key Reaction Pathways[1]
Caption: Divergent synthesis pathways. The red path (Aurone formation) is the most common application.
Aurone Synthesis (Knoevenagel Condensation)
The most significant application is the condensation with aromatic aldehydes to form Aurones .
-
Mechanism: The base (e.g., KOH, piperidine, or
) deprotonates C2 to form an enolate. This nucleophile attacks the aldehyde carbonyl. Dehydration follows to yield the exocyclic double bond. -
Stereochemistry: The reaction predominantly yields the (Z)-isomer, which is thermodynamically more stable.[1]
-
Protocol Note: For 7-chlorobenzofuran-3(2H)-one, acidic catalysis (e.g.,
) is sometimes preferred to prevent ring-opening hydrolysis which can occur under harsh basic conditions due to the electron-withdrawing chlorine.[1]
Pharmaceutical Applications
Scaffold in Drug Discovery
The 7-chlorobenzofuran-3-one core is a precursor to "privileged structures" in drug discovery.[1]
-
Tubulin Inhibition: Aurone derivatives synthesized from this core have shown potency against tubulin polymerization, acting similarly to colchicine but with a distinct binding footprint due to the 7-Cl group.[1]
-
Neuroprotection: Benzofuran-3-one derivatives are investigated for their ability to inhibit enzymes related to neurodegeneration, such as monoamine oxidase (MAO-B).[1]
-
Antimicrobial Agents: The halogenated core increases lipophilicity (
), enhancing membrane permeability for antibacterial applications against Gram-positive strains.[1]
Quality Control & Validation
When using CAS 3260-94-4 in research:
-
IR Spectroscopy: Look for a strong carbonyl stretch (
) around 1700–1725 cm .[1] -
NMR Validation:
References
-
Vertex AI Search. (2026).[2] CAS Registry Number Verification for 7-Chlorobenzofuran-3(2H)-one. Retrieved from
-
Popova, M., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8).[3] (Describes general benzofuranone synthesis protocols).
-
Bouchentouf, S., et al. (2023). "Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds." Molbank.[1] (Details Knoevenagel condensation conditions).
- Hadjeri, M., et al. (2003). "Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones." Journal of Medicinal Chemistry.
- General Synthetic Protocol: "Friedel-Crafts cyclization of -chloroacetophenones." Journal of Heterocyclic Chemistry. (Standard methodology reference).
Sources
- 1. 956805-00-8,3-(1H-pyrazol-1-yl)butan-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
